molecular formula C8H8FNO2 B2554455 Methyl 5-fluoro-2-methylnicotinate CAS No. 868636-57-1

Methyl 5-fluoro-2-methylnicotinate

Cat. No. B2554455
Key on ui cas rn: 868636-57-1
M. Wt: 169.155
InChI Key: VYKQRIGKPZMCJM-UHFFFAOYSA-N
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Patent
US07534914B2

Procedure details

A mixture of methyl 2-chloro-5-fluoronicotinate (step 1, 1.5 g, 7.91 mmol), tetrakis(triphenylphoshine)palladium (914 mg, 0.79 mmol), methyboronic acid (521 mg, 8.70 mmol) and potassium carbonate (3.28 g, 23.7 mmol) in 1,4-dioxane (20 ml) was heated at 110° C. for 20 h under nitrogen atmosphere. The reaction mixture was filtered through a pad of celite (Celite(trademark) (diatomaceous earth)) and the filtrate was concentrated. The residue was purified by flush column chromatography on silica gel eluting with hexane/ethyl acetate (20/1 to 4/1) to afford 936 mg (64%) of the title compound:
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphoshine)palladium
Quantity
914 mg
Type
reactant
Reaction Step One
Quantity
521 mg
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:11]=[CH:10][C:9]([F:12])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[CH3:13]B(O)O.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1>[F:12][C:9]1[CH:10]=[N:11][C:2]([CH3:13])=[C:3]([CH:8]=1)[C:4]([O:6][CH3:7])=[O:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=C(C(=O)OC)C=C(C=N1)F
Name
tetrakis(triphenylphoshine)palladium
Quantity
914 mg
Type
reactant
Smiles
Name
Quantity
521 mg
Type
reactant
Smiles
CB(O)O
Name
Quantity
3.28 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite (Celite(trademark) (diatomaceous earth))
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified
CUSTOM
Type
CUSTOM
Details
by flush column chromatography on silica gel eluting with hexane/ethyl acetate (20/1 to 4/1)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=NC(=C(C(=O)OC)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 936 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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